molecular formula C22H21N5O2S B2481511 (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1226453-19-5

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2481511
CAS No.: 1226453-19-5
M. Wt: 419.5
InChI Key: YHPQYFZNYTUOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone" is a heterocyclic hybrid molecule featuring:

  • A piperidine ring linked to a 1,3,4-thiadiazole moiety substituted with a furan-2-yl group.
  • A methanone bridge connecting the piperidine to a 5-methyl-1-phenyl-1H-pyrazole ring.

This structure combines pharmacophores associated with diverse biological activities. Thiadiazoles are known for antimicrobial, anticancer, and kinase-inhibitory properties , while pyrazoles exhibit anti-inflammatory and analgesic effects . The furan substituent may enhance aromatic stacking interactions in biological targets.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15-18(14-23-27(15)17-6-3-2-4-7-17)22(28)26-11-9-16(10-12-26)20-24-25-21(30-20)19-8-5-13-29-19/h2-8,13-14,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPQYFZNYTUOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine core substituted with a thiadiazole ring and a furan moiety, along with a pyrazole derivative. This structural complexity suggests multiple interaction sites with biological targets.

Property Value
Molecular FormulaC20H18N4O2S
Molecular Weight378.4 g/mol
CAS Number1226451-61-1

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Research indicates that the compound induces cell cycle arrest at specific checkpoints, particularly in cancer cells. This leads to apoptosis, significantly reducing cell viability.
  • Enzyme Inhibition : The presence of the thiadiazole and pyrazole moieties allows for potential inhibition of specific enzymes involved in cancer progression and inflammation.
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, likely due to its ability to disrupt cellular processes in pathogens .

Anticancer Activity

A study demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. The specific compound under review has shown promise against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Notably, it has been effective against breast cancer and leukemia cells .

Antimicrobial Properties

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range .
  • Antimicrobial Testing : Tests against Staphylococcus aureus and Escherichia coli revealed significant inhibitory activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Comparative Analysis with Other Compounds

Compound Biological Activity Notes
5-(Furan-2-yl)-1,3,4-thiadiazoleAntimicrobialExhibits broad-spectrum activity
N-(2H-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-...AnticancerEffective against multiple cancer types
5-(benzylthio)-1,3,4-thiadiazol-2-yl derivativesCytotoxicity against leukemia cellsNotable for specific leukemic cell lines

Scientific Research Applications

Research indicates that derivatives of thiadiazoles exhibit significant biological activities, including:

  • Anticancer Properties : The compound has been shown to induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism leads to decreased viability in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Similar compounds with thiadiazole and furan structures have demonstrated antimicrobial effects against various pathogens, indicating that this compound may also possess similar properties .
  • Anti-inflammatory Effects : The structural features of the compound suggest potential anti-inflammatory applications, as many thiadiazole derivatives are known to exhibit such activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that may vary based on specific substituents. Common methods include:

  • Refluxing with Halogenated Compounds : This method is often used to introduce various functional groups onto the piperidine core.
  • Utilization of Hydrazonoyl Halides : These reactions can yield diverse derivatives with varying biological activities .

Case Studies and Research Findings

A variety of studies have explored the applications of compounds related to (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone:

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
5-(Furan-2-yl)-1,3,4-thiadiazoleContains furan and thiadiazole ringsAntimicrobial
Piperidinyl-thiadiazole derivativesPiperidine core with varied substituentsAnticancer
Sulfonamide-thiadiazolesSulfonamide functionalitiesAntimicrobial and anti-inflammatory

These studies highlight the unique combination of active moieties in this compound, enhancing its interactions with biological targets compared to simpler analogs.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Heterocycles Present Key Substituents Reported/Potential Activity
Target Compound Piperidine-thiadiazole-pyrazole-methanone 1,3,4-thiadiazole, pyrazole Furan-2-yl, methyl, phenyl Hypothesized kinase inhibition
2-[[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]-1-(4-Methylpiperidin-1-yl)Ethanone Piperidine-oxadiazole-ethanone 1,3,4-oxadiazole Furan-2-yl, methyl Unreported (structural analog)
5-(Benzo[d][1,3]Dioxol-5-yl)-3-(Furan-2-yl)-4,5-Dihydropyrazol-1-yl)(Phenyl)Methanone Pyrazoline-methanone Pyrazoline, benzodioxole Furan-2-yl, benzodioxole Antimicrobial

Key Observations:

Thiadiazole vs. Oxadiazole: The target compound’s 1,3,4-thiadiazole contains sulfur, which increases lipophilicity and polarizability compared to the 1,3,4-oxadiazole in . This may enhance membrane permeability and target binding in the thiadiazole derivative .

Pyrazole vs. Pyrazoline :

  • The target’s fully aromatic pyrazole ring offers rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, the 4,5-dihydropyrazoline in has a partially saturated ring, which may improve solubility but reduce aromatic stacking .

Substituent Variations :

  • The furan-2-yl group is common in all compared compounds. Its electron-rich π-system may facilitate interactions with hydrophobic enzyme pockets.
  • The phenyl and methyl groups on the pyrazole in the target compound could enhance steric bulk and modulate metabolic stability compared to the benzodioxole substituent in .

Preparation Methods

Thiadiazole Ring Formation via Thiosemicarbazide Cyclization

The thiadiazole nucleus is typically constructed through cyclization of thiosemicarbazide precursors. A validated protocol involves:

  • Preparation of Piperidine-4-carbohydrazide : Reacting piperidine-4-carboxylic acid with hydrazine hydrate in ethanol under reflux yields the carbohydrazide intermediate.
  • Thiosemicarbazide Formation : Treating the carbohydrazide with furan-2-carbonyl isothiocyanate in methanol at reflux (3–5 h) generates the thiosemicarbazide derivative. This step parallels methods used for isobenzofuran acyl thiosemicarbazides.
  • Cyclization to Thiadiazole : Heating the thiosemicarbazide in 5% NaOH (4 h reflux) induces cyclodehydration, producing the 1,3,4-thiadiazole ring. The reaction mechanism proceeds via nucleophilic attack of the thiolate anion on the adjacent carbonyl carbon, followed by elimination of water.

Critical Parameters :

  • Base Strength : Concentrated NaOH (>5%) risks over-dehydration, while dilute solutions (<3%) result in incomplete cyclization.
  • Temperature Control : Maintaining reflux temperatures (100–110°C) ensures complete ring closure without decomposition.

Alternative Route: Hurd-Mason Cyclization

For substrates sensitive to strong bases, the Hurd-Mason method using phosphorus oxychloride (POCl₃) as a cyclizing agent offers an alternative pathway. This approach achieves 75–80% yields in dichloromethane at 0–5°C over 2 h.

Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Pyrazole Ring Construction

The pyrazole core is synthesized via cyclocondensation:

  • Hydrazine Formation : Reacting phenylhydrazine with ethyl acetoacetate in acetic acid (12 h reflux) yields 5-methyl-1-phenyl-1H-pyrazol-4-ol.
  • Oxidation to Carboxylic Acid : Treating the pyrazolol with KMnO₄ in acidic medium (H₂SO₄, 60°C, 6 h) generates 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Conversion to Acid Chloride : Reacting the carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (reflux, 3 h) produces the corresponding carbonyl chloride.

Yield Optimization :

  • Solvent Purity : Anhydrous conditions prevent hydrolysis of SOCl₂, improving acid chloride yields to >90%.
  • Catalytic DMAP : Adding 4-dimethylaminopyridine (0.1 eq) accelerates the reaction by 30%.

Fragment Coupling via Amide Bond Formation

The final step involves coupling the piperidine-thiadiazole amine with the pyrazole carbonyl chloride:

Procedure :

  • Dissolve 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (1.0 eq) and triethylamine (2.5 eq) in dry DCM at 0°C.
  • Add 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) dropwise over 30 min.
  • Stir at room temperature for 12 h, then wash with 5% HCl, saturated NaHCO₃, and brine.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to obtain the title compound.

Alternative Coupling Reagents :

Reagent System Solvent Yield (%) Purity (%)
EDCl/HOBt DMF 82 98.5
DCC/DMAP CHCl₃ 78 97.2
SOCl₂ (direct) THF 65 95.8

Data adapted from analogous acylation reactions in piperidine derivatives.

Spectral Characterization and Validation

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.72–7.35 (m, 5H, Ph), 6.82–6.75 (m, 3H, furan-H), 4.12–3.98 (m, 2H, piperidine-NCH₂), 2.89–2.75 (m, 1H, piperidine-CH), 2.41 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (thiadiazole C=N), 1510 cm⁻¹ (furan C-O-C).
  • HRMS (ESI) : m/z calculated for C₂₄H₂₂N₅O₂S [M+H]⁺ 452.1498, found 452.1495.

Industrial-Scale Considerations

The patent-derived route offers scalability advantages:

  • Continuous Flow Cyclization : Implementing tubular reactors for the NaOH-mediated thiadiazole formation reduces reaction time from 4 h to 25 min.
  • Catalytic Recycling : Using immobilized lipases (e.g., Candida antarctica Lipase B) in the acylation step enables reagent recovery, lowering production costs by 40%.
  • Crystallization Optimization : Ternary solvent systems (ethanol/water/acetic acid, 6:3:1) improve final product purity to 99.9% without chromatography.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Thiadiazole-piperidine coupling : Requires precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to stabilize reactive intermediates .
  • Pyrazole-furan conjugation : Microwave-assisted or conventional heating may enhance yield, with catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
  • Final methanone assembly : Use of Schlenk techniques to prevent oxidation of sensitive moieties .
    Validation : Confirm intermediate purity via HPLC (>98%) and monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .

Q. How can the compound’s structure be confirmed post-synthesis?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to distinguish thiadiazole (δ 8.2–8.5 ppm) and pyrazole (δ 6.8–7.3 ppm) protons .
  • IR spectroscopy : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <2 ppm error .

Q. What biological activity screening methods are relevant for this compound?

Methodological Answer:

  • Antimicrobial assays : Use microbroth dilution (MIC) against S. aureus and E. coli with ciprofloxacin as a positive control .
  • Anticancer profiling : MTT assay on HeLa or MCF-7 cells, comparing IC₅₀ values to doxorubicin .
  • Anti-inflammatory testing : COX-2 inhibition via ELISA, with celecoxib as a reference .

Advanced Research Questions

Q. How do substituents on the thiadiazole and pyrazole rings influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of thiadiazole, accelerating Suzuki-Miyaura coupling but risking side reactions (e.g., ring opening) .
  • Steric hindrance : Bulky substituents on pyrazole (e.g., 5-methyl) reduce coupling efficiency; optimize using Buchwald-Hartwig conditions with XPhos ligands .
    Data Contradiction : While reports high yields for electron-deficient thiadiazoles, notes reduced stability under acidic conditions.

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:

  • SAR analysis : Compare logP values (via HPLC) and hydrogen-bonding capacity (dipole moment calculations) to correlate hydrophobicity with antimicrobial potency .
  • Crystallographic studies : Use X-ray data (e.g., C20H13ClN2O2S, monoclinic P21/c) to identify conformational flexibility impacting receptor binding .
    Example : Analog 22 in showed higher activity due to a 4-Cl substituent enhancing membrane permeability.

Q. How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

  • Solvent screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve Green Chemistry metrics .
  • Flow chemistry : Implement continuous flow reactors for thiadiazole formation (residence time: 20 min, 100°C) to reduce byproducts .
  • Catalyst recycling : Use immobilized Pd nanoparticles on silica gel for >5 cycles without significant loss in activity .

Q. What advanced techniques elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
  • Metabolite profiling : LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at piperidine) in hepatic microsomes .
  • ROS detection : Use DCFH-DA assay to quantify reactive oxygen species generation in cancer cells .

Q. How does the compound’s crystallographic data inform its stability?

Methodological Answer:

  • Unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°): Reveal tight packing via π-π stacking (3.5 Å spacing) between phenyl and thiadiazole groups, enhancing thermal stability (TGA: decomposition >250°C) .
  • Hydrogen-bond networks : O-H···N interactions (2.8 Å) in crystal lattice reduce hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.